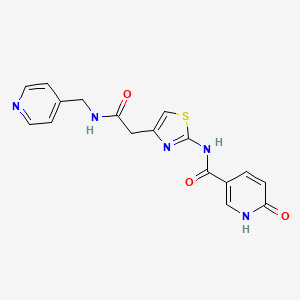
6-oxo-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-N-(4-(2-oxo-2-((pyridin-4-ylmethyl)amino)ethyl)thiazol-2-yl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H15N5O3S and its molecular weight is 369.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
This compound falls within a broader category of pyridine carboxamide derivatives, which have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, derivatives of 6-oxo-pyridine-3-carboxamide have demonstrated broad-spectrum antibacterial activity, comparable to Ampicillin and Gentamicin against tested bacteria, and showed potency against Aspergillus fumigatus, similar to the reference drug, Amphotericin B (El-Sehrawi et al., 2015). These findings suggest the potential of such compounds in developing new antimicrobial agents.
Anticancer and Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives, which may share structural similarities with the compound , have been synthesized and found to exhibit significant anticancer and anti-5-lipoxygenase activities. This indicates a potential application in cancer treatment and inflammation-related diseases (Rahmouni et al., 2016).
Antimicrobial Analysis and Enzyme Assay
Derivatives of similar structural frameworks have been explored for their antimicrobial properties, enzyme inhibition capabilities, and non-toxic nature, suggesting their applicability in creating safer antimicrobial agents. These compounds have been shown to have good oral drug-like properties and the potential for development as oral drug candidates (Tiwari et al., 2018).
Molluscicidal Properties
Thiazolo[5,4-d]pyrimidines have been identified to possess molluscicidal properties, indicating a potential application in controlling snail populations that are intermediate hosts for schistosomiasis (El-bayouki & Basyouni, 1988).
Antimicrobial Activity of Thiazole Substituted Compounds
The synthesis of thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives has led to compounds with significant antimicrobial activities, showcasing the potential for therapeutic applications in combating microbial infections (Gad-Elkareem et al., 2011).
Mycobacterium tuberculosis GyrB Inhibitors
Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB, presenting a new approach to tackle tuberculosis through the inhibition of bacterial DNA gyrase (Jeankumar et al., 2013).
Mecanismo De Acción
While the exact mechanism of action for this specific compound is not provided, it seems to be related to a class of drugs that act as alkylating agents on DNA, creating N.sup.7 methylation and inducing double-stranded breaks in DNA . These drugs are effective in suppressing the growth of cancer stem cells and are active against tumors that are refractory to temozolomide, cisplatin, and tyrosine kinase inhibitors .
Propiedades
IUPAC Name |
6-oxo-N-[4-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]-1,3-thiazol-2-yl]-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c23-14-2-1-12(9-20-14)16(25)22-17-21-13(10-26-17)7-15(24)19-8-11-3-5-18-6-4-11/h1-6,9-10H,7-8H2,(H,19,24)(H,20,23)(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBXUDPGLLFWRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2435292.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2435295.png)
![ethyl 3-carbamoyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2435296.png)
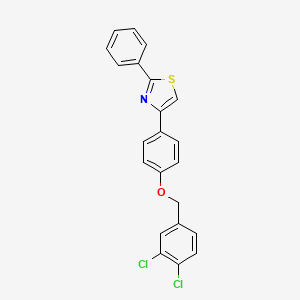
![[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2435302.png)
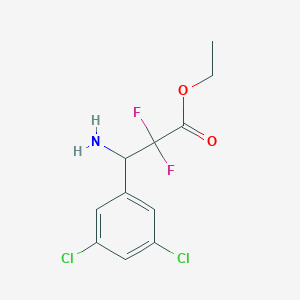
![5,6-dimethyl-3-(2-oxo-2-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethyl)pyrimidin-4(3H)-one](/img/structure/B2435304.png)

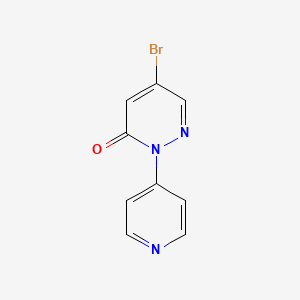
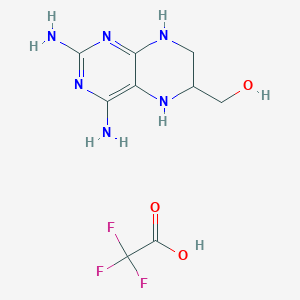

![3-(2,6-dichlorophenyl)-5-[(E)-2-(4-methoxyanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2435311.png)
![8-(3-(dimethylamino)propyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2435313.png)

